N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 2,4-dimethoxyphenyl group at the amide nitrogen and a 6-(2-methoxyphenyl)pyridazin-3-yl moiety at the piperidine nitrogen.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-31-18-8-9-21(23(16-18)33-3)26-25(30)17-12-14-29(15-13-17)24-11-10-20(27-28-24)19-6-4-5-7-22(19)32-2/h4-11,16-17H,12-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPJLFYHFFZYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperidine Carboxamide Cores
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3, )
- Structure : Combines a piperidine-1-carboxylate ester with a 2-methoxyphenylpiperazine side chain.
- Key Differences : Lacks the pyridazine ring and 2,4-dimethoxyphenyl group of the target compound.
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[3-(hydroxymethyl)-cyclohexyl]-piperidine-4-carboxamide ()
- Structure : Features a benzoxazole-chlorophenyl substituent and a hydroxymethylcyclohexyl group.
N-Methyl, N-(6-(methoxy)pyridazin-3-yl) Amine Derivatives ()
- Structure : Pyridazine-based autotaxin (ATX) modulators with methoxy and trifluoromethyl groups.
- Key Differences : The target compound’s 2,4-dimethoxyphenyl group may improve ATX binding compared to trifluoromethyl substituents, though direct activity data are unavailable .
Pyridazine-Containing Analogues
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide ()
- Structure : Cyclopentapyridazine fused ring with a pyrrolidinylpyrimidine substituent.
- Key Differences : The fused pyridazine system may confer rigidity, contrasting with the target compound’s flexible 2-methoxyphenylpyridazine moiety .
Pharmacological Target Comparisons
- Serotonin Receptor Modulators (): Compounds like (+)-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine-methanol target 5-HT1A/5-HT2A receptors.
- Autotaxin Inhibitors (): Methoxy and pyridazine groups are common in ATX modulators. The target compound’s dual methoxy substitutions may optimize binding affinity compared to mono-methoxy analogues .
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